beta-Humulene
Overview
Description
It is a significant component of the essential oils of many aromatic plants, including hops (Humulus lupulus), sage (Salvia officinalis), and ginseng species . Beta-Humulene is known for its distinctive earthy, woody aroma and is often used in the brewing industry to impart a “hoppy” flavor to beer .
Preparation Methods
Beta-Humulene can be synthesized through various methods. One common approach involves the use of farnesyl diphosphate as a precursor, which undergoes cyclization catalyzed by sesquiterpene synthase enzymes . In industrial settings, this compound is often extracted from natural sources such as hops and other essential oil-rich plants . The extraction process typically involves steam distillation or solvent extraction to isolate the compound from the plant material .
Chemical Reactions Analysis
Beta-Humulene undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Major products formed from these reactions include various epoxides and alcohols . For example, the oxidation of this compound can yield humulene epoxide, which is known for its “hoppy” aroma in beer .
Scientific Research Applications
Beta-Humulene has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and reactivity . In biology and medicine, this compound has been found to possess anti-inflammatory, antitumor, and antibacterial properties . It is being investigated for its potential use in treating various inflammatory diseases, cancers, and bacterial infections . In the industry, this compound is used as a flavoring agent in food and beverages, as well as in the production of fragrances and cosmetics .
Mechanism of Action
The mechanism of action of beta-Humulene involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of key inflammatory mediators such as inducible nitric oxide synthase, interleukin-1 beta, and tumor necrosis factor-alpha . This compound also induces apoptosis in cancer cells by increasing the production of reactive oxygen species and disrupting mitochondrial membrane potential . These actions contribute to its anti-inflammatory and antitumor effects .
Comparison with Similar Compounds
Beta-Humulene is often compared with other sesquiterpenes such as alpha-Humulene and beta-caryophyllene . While all three compounds share similar structural features, this compound is unique in its ability to impart a “hoppy” aroma to beer and its potent anti-inflammatory and antitumor properties . Alpha-Humulene, on the other hand, is more commonly found in essential oils and is known for its anti-inflammatory and antibacterial effects . Beta-caryophyllene is another related compound that acts as a selective agonist of cannabinoid receptor type 2 and has significant anti-inflammatory and analgesic properties .
Properties
IUPAC Name |
(1E,5E)-1,4,4-trimethyl-8-methylidenecycloundeca-1,5-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h6,10-11H,1,5,7-9,12H2,2-4H3/b11-6+,14-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVYZKHVTLAPDZ-PPGMXFKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C=CCC(=C)CCC1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CC(/C=C/CC(=C)CCC1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101019015 | |
Record name | beta-Humulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101019015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116-04-1 | |
Record name | beta-Humulene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Humulene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Humulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101019015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-HUMULENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK0W1K5Z3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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